molecular formula C10H13Br3O B4327620 2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one

2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one

Cat. No.: B4327620
M. Wt: 388.92 g/mol
InChI Key: NIGHUSUWVGGZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-7-(bromomethyl)bicyclo[331]nonan-3-one is a brominated bicyclic ketone with the molecular formula C10H13Br3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one typically involves the bromination of bicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Major Products

    Substitution: Substituted bicyclo[3.3.1]nonan-3-one derivatives.

    Reduction: Alcohols or alkanes.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,4-Dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-7-methylbicyclo[3.3.1]nonan-3-one
  • 2,4-Dibromo-7-(chloromethyl)bicyclo[3.3.1]nonan-3-one
  • 2,4-Dibromo-7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-one

Uniqueness

2,4-Dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one is unique due to the presence of three bromine atoms, which impart distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a compound of interest for various research applications.

Properties

IUPAC Name

2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br3O/c11-4-5-1-6-3-7(2-5)9(13)10(14)8(6)12/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGHUSUWVGGZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CC1C(C(=O)C2Br)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one
Reactant of Route 2
Reactant of Route 2
2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one
Reactant of Route 3
2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one
Reactant of Route 4
Reactant of Route 4
2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one
Reactant of Route 5
2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one
Reactant of Route 6
2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.